sEH/AChE-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of sEH/AChE-IN-1 involves the combination of pharmacophores targeting both soluble epoxide hydrolase and acetylcholinesterase. The synthetic route typically includes the formation of 6-chlorotacrine (huprine)−TPPU hybrids. The reaction conditions involve the use of appropriate solvents and catalysts to facilitate the formation of the desired compound . Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
sEH/AChE-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
sEH/AChE-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of soluble epoxide hydrolase and acetylcholinesterase.
Biology: Investigated for its effects on neuroinflammation and memory impairment.
Medicine: Potential therapeutic agent for the treatment of Alzheimer’s disease.
Industry: Could be used in the development of new drugs targeting neurodegenerative diseases
Mechanism of Action
sEH/AChE-IN-1 exerts its effects by inhibiting the enzymes soluble epoxide hydrolase and acetylcholinesterase. The inhibition of soluble epoxide hydrolase reduces the hydrolysis of epoxyeicosatrienoic acids, leading to decreased neuroinflammation. The inhibition of acetylcholinesterase increases the levels of acetylcholine in the brain, improving memory and cognitive function .
Comparison with Similar Compounds
sEH/AChE-IN-1 is unique due to its dual inhibitory action on both soluble epoxide hydrolase and acetylcholinesterase. Similar compounds include:
sEH/AChE-IN-3: Another dual inhibitor with similar properties but different potency and selectivity.
Donepezil: A selective acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
TPPU: A selective soluble epoxide hydrolase inhibitor with potential therapeutic applications .
Properties
Molecular Formula |
C29H31ClF3N5O3 |
---|---|
Molecular Weight |
590.0 g/mol |
IUPAC Name |
1-[1-[3-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]propanoyl]piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C29H31ClF3N5O3/c30-18-5-10-23-25(17-18)37-24-4-2-1-3-22(24)27(23)34-14-11-26(39)38-15-12-20(13-16-38)36-28(40)35-19-6-8-21(9-7-19)41-29(31,32)33/h5-10,17,20H,1-4,11-16H2,(H,34,37)(H2,35,36,40) |
InChI Key |
WTPMKFXZAUAECV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCC(=O)N4CCC(CC4)NC(=O)NC5=CC=C(C=C5)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.